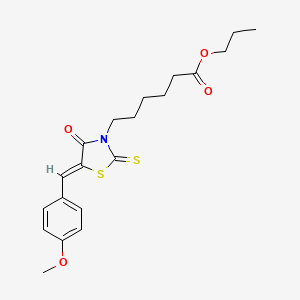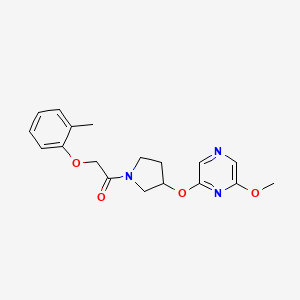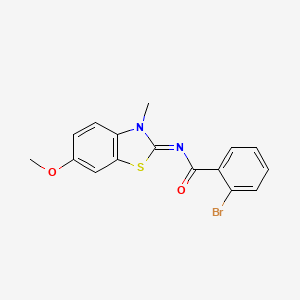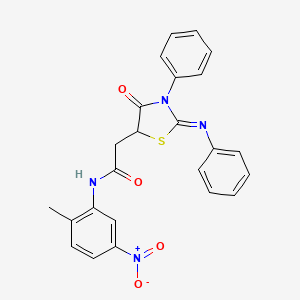![molecular formula C12H12ClNO3S B2755728 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide CAS No. 2411220-27-2](/img/structure/B2755728.png)
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide, also known as DT-010, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide is not fully understood, but it is believed to act through multiple pathways. 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes involved in cancer development. In neurodegenerative diseases, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been shown to reduce oxidative stress and inflammation, which are key factors in the development of these diseases. Inflammation is also a key factor in the development of various diseases such as arthritis and cardiovascular diseases, and 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide is its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields such as infectious diseases and autoimmune diseases. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide for further research.
Synthesemethoden
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide can be synthesized through a multistep process involving the reaction of 3-bromo-2-chlorobenzoyl chloride with sodium sulfide followed by the reaction of the resulting intermediate with N-(2-hydroxyethyl)propan-2-amine. The final product is obtained through the reaction of the intermediate with 1,1-dioxo-1,2-benzothiazine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing oxidative stress and inflammation, which are key factors in the development of these diseases. Inflammation is also a key factor in the development of various diseases such as arthritis and cardiovascular diseases, and 2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide has shown potential in reducing inflammation.
Eigenschaften
IUPAC Name |
2-chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-8(13)12(15)14-6-9-7-18(16,17)11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFRDNOYTXFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CS(=O)(=O)C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2755646.png)
![(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2755649.png)


![N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755657.png)

![5-Cyclopropylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2755660.png)
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)
![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B2755668.png)